molecular formula C25H27N5O4 B2413535 9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 877616-98-3

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2413535
CAS No.: 877616-98-3
M. Wt: 461.522
InChI Key: FXEKJHUHKXCQIA-UHFFFAOYSA-N
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Description

The compound 9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic molecule that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core fused with a pyrimidine ring, substituted with various functional groups such as methoxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be achieved through a multi-step process involving the following key steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reactions:

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused purine-pyrimidine structure. This can be facilitated by heating the reaction mixture under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and methyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated precursors in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine-pyrimidine derivatives.

Scientific Research Applications

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione: can be compared with other similar compounds, such as:

    Purine Derivatives: Compounds with a purine core, such as caffeine and theobromine, which have different substituents and biological activities.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as uracil and thymine, which are essential components of nucleic acids.

The uniqueness of This compound lies in its fused purine-pyrimidine structure and the specific substituents that confer distinct chemical and biological properties.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16-6-8-17(9-7-16)15-30-23(31)21-22(27(2)25(30)32)26-24-28(12-5-13-29(21)24)19-11-10-18(33-3)14-20(19)34-4/h6-11,14H,5,12-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEKJHUHKXCQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=C(C=C(C=C5)OC)OC)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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